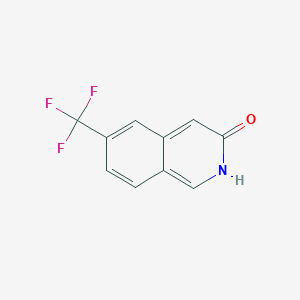
6-(Trifluoromethyl)isoquinolin-3-ol
Übersicht
Beschreibung
“6-(Trifluoromethyl)isoquinolin-3-ol” is a chemical compound with the molecular formula C10H6F3NO . It has a molecular weight of 213.16 .
Synthesis Analysis
The synthesis of compounds similar to “6-(Trifluoromethyl)isoquinolin-3-ol” often involves metal-catalyzed denitrogenative reactions . These reactions are crucial for the synthesis of N-heterocycles, which are nitrogen-containing heterocyclic scaffolds . Additionally, the synthesis of isoquinolines, a class of compounds to which “6-(Trifluoromethyl)isoquinolin-3-ol” belongs, can be achieved through various methods such as palladium-catalyzed coupling, copper-catalyzed cyclization, and more .Molecular Structure Analysis
The molecular structure of “6-(Trifluoromethyl)isoquinolin-3-ol” consists of a trifluoromethyl group (-CF3) attached to the 6th carbon of an isoquinoline ring .Chemical Reactions Analysis
The trifluoromethyl group in “6-(Trifluoromethyl)isoquinolin-3-ol” plays a significant role in its chemical reactions . Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .Physical And Chemical Properties Analysis
“6-(Trifluoromethyl)isoquinolin-3-ol” has a predicted density of 1.41±0.1 g/cm3 and a predicted boiling point of 426.3±45.0 °C .Wissenschaftliche Forschungsanwendungen
Anti-Tumor Applications
- Design and Synthesis for Anti-Tumor Drugs : A novel isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid conjugated together was synthesized and tested for anti-tumor activity. This compound was well tolerated, had high therapeutic efficacy, and low systemic toxicity, suggesting potential as a lead for future anti-tumor drug design (Gao et al., 2015).
Synthesis and Tautomerism
- Synthesis and Tautomerism Studies : Research on isoquinolin-3-ol, including methods of preparation and studies on its tautomerism, has been conducted. These compounds exist predominantly as lactim tautomers in ether solution, and both tautomeric forms are important in ethanol (Jones, 1969).
Application in OLEDs
- Organic Light-Emitting Diodes (OLEDs) : A series of new iridium complexes with isoquinoline derivative ligands were synthesized for application in OLEDs. The color tuning of these complexes was achieved by varying substituents at different positions of the isoquinoline ligand, demonstrating potential for use in red phosphorescent materials in OLEDs (Fang et al., 2006).
Novel Synthesis Methods
- BF3-Promoted Synthesis : An efficient synthesis method for diarylhexahydrobenzo[f]isoquinoline using boron trifluoride etherate has been reported. This method involves a novel rearrangement reaction and broadens the scope of application for these compounds (Chang et al., 2010).
Caspase-3 Inhibitors
- Caspase-3 Inhibition for Disease Treatment : Isoquinoline-1,3,4-trione derivatives have been identified as potent inhibitors of caspase-3. These compounds showed low nanomolar potency against caspase-3 in vitro and protected against apoptosis in a model cell system, indicating a new direction for therapeutic strategies against diseases involving up-regulated apoptosis (Chen et al., 2006).
Zukünftige Richtungen
The trifluoromethyl group, which is present in “6-(Trifluoromethyl)isoquinolin-3-ol”, is increasingly important in pharmaceuticals, agrochemicals, and materials . This suggests that future research and development efforts may continue to explore the potential applications of trifluoromethylated compounds in these industries .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-6-5-14-9(15)4-7(6)3-8/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQGHRJCKUJDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)isoquinolin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



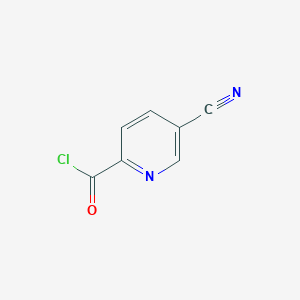
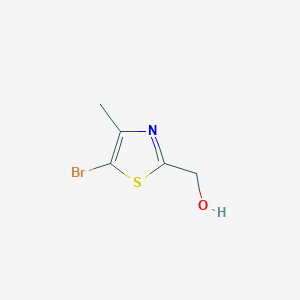
![Thieno[3,2-b]pyridine-6-carbaldehyde](/img/structure/B3217039.png)


![7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B3217073.png)
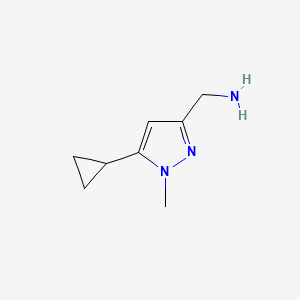


![6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3217102.png)
![5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/structure/B3217104.png)
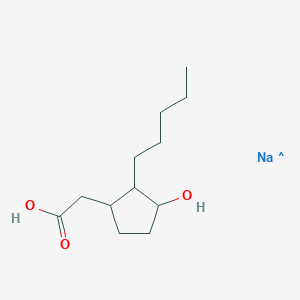
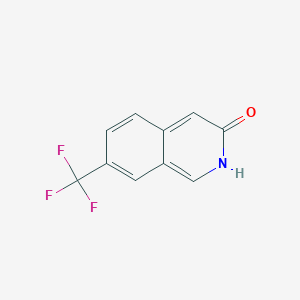
![6-Bromo-4-chloro-9H-pyrido[2,3-b]indole](/img/structure/B3217147.png)